Pyraziflumid

Vue d'ensemble

Description

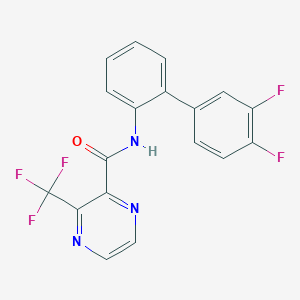

Pyraziflumid (chemical name: N-(3',4'-difluorobiphenyl-2-yl)-3-(trifluoromethyl)pyrazine-2-carboxamide) is a novel succinate dehydrogenase inhibitor (SDHI) fungicide discovered and developed by Nihon Nohyaku Co., Ltd. . It belongs to the chemical class of 3-(trifluoromethyl)pyrazine-2-carboxamides and is characterized by its unique N-biphenyl-2-yl moiety substituted with fluorine atoms at the 3' and 4' positions . Registered in Japan (2018) and South Korea (2018), this compound exhibits broad-spectrum activity against ascomycete and basidiomycete fungi, including Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (sclerotinia rot), and Podosphaera aphanis (powdery mildew) . Its mode of action involves binding to the ubiquinone site of mitochondrial complex II (succinate dehydrogenase), disrupting fungal respiration .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyraziflumid can be synthesized through the reaction of 3-(trifluoromethyl)-2-pyrazine carboxylic acid ester with 3’,4’-biphenylamine. The reaction involves condensation and subsequent purification steps to yield the desired product .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the reaction and subsequent purification techniques to isolate the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Pyraziflumid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Applications De Recherche Scientifique

Fungicidal Efficacy

Pyraziflumid exhibits potent fungicidal activity against several plant diseases, including:

- Gray Mold (Botrytis cinerea)

- Sclerotinia Rot (Sclerotinia sclerotiorum)

- Powdery Mildew (various species)

- Brown Rust (Puccinia triticina)

Field trials have demonstrated that this compound effectively controls these diseases, with studies indicating its superior performance compared to other fungicides. For instance, in trials conducted by the Japan Plant Protection Association, this compound was evaluated under the code NNF-0721 and showed promising results against cucumber gray mold and wheat brown rust .

Structure-Activity Relationships

The development of this compound involved extensive research into its structure-activity relationships. Modifications at specific positions on the pyrazine ring significantly influenced its fungicidal activity. For example:

- Substituents at the 4′ position enhance activity against gray mold.

- Substituents at the 3′ position improve efficacy against brown rust.

These findings highlight the importance of chemical structure in optimizing fungicidal performance .

Toxicological Profile

Research indicates that this compound has a low acute toxicity profile. Studies show it is non-irritating to skin and eyes and does not cause allergic reactions in standard tests . Long-term exposure studies have identified the liver as a primary target for toxicity, with effects including hepatocyte hypertrophy and changes in liver enzymes observed in animal models . However, no significant adverse effects on fertility or teratogenicity have been reported .

Environmental Fate

This compound's environmental fate has been assessed, revealing that it is rapidly absorbed and metabolized in various species, including humans. The majority of administered doses are eliminated through feces, with minimal retention in tissues . This rapid metabolism suggests a favorable environmental profile when used according to label directions.

Regulatory Status

This compound is undergoing regulatory review for registration in various countries. In Canada, for instance, Health Canada has published assessments indicating that this compound meets safety standards for agricultural use . Its registration would allow wider application in managing plant diseases while adhering to safety protocols.

Case Studies

Several case studies illustrate the successful application of this compound in agricultural settings:

| Study | Crop | Disease | Outcome |

|---|---|---|---|

| Japan Plant Protection Association Trial | Cucumber | Gray Mold | Significant reduction in disease incidence compared to untreated controls |

| Field Trials in Rice Cultivation | Various Fungal Pathogens | Multiple Diseases | Effective control leading to improved yield and quality |

These case studies demonstrate not only the efficacy of this compound but also its potential impact on agricultural productivity.

Mécanisme D'action

Pyraziflumid exerts its effects by inhibiting the enzyme succinate dehydrogenase, which is a key component of the mitochondrial electron transport chain. This inhibition disrupts the production of adenosine triphosphate, leading to the death of fungal cells. The compound specifically targets the succinate dehydrogenase enzyme, making it highly effective against a broad range of fungal pathogens .

Comparaison Avec Des Composés Similaires

Key Properties

- Molecular formula: C₁₈H₁₀F₅N₃O

- Molecular weight: 379.28 g/mol

- Solubility in water: 2.32 mg/L (20°C)

- LogP: 3.51

- EC₅₀ against Botrytis cinerea: 0.004 mg/L

Pyraziflumid is commercially available as PARADE® (20FL for vegetables, 15FL for fruits) and DECIDE®FL (turf) . It is noted for its preventive, curative, and rain-fast properties, along with low mammalian toxicity and environmental safety .

Comparison with Similar SDHI Fungicides

Structural Analogues and Substituent Effects

This compound’s efficacy arises from its optimized substitution pattern on the biphenyl ring. A structure-activity relationship (SAR) study revealed:

- Fluorine at 3' and 4' positions : Compound 9 (this compound) showed the most balanced activity against gray mold, brown rust, and powdery mildew (EC₅₀: 0.5–2 mg/L) .

- Monosubstituted derivatives: 4'-F (EC₅₀: 2–10 mg/L) and 3'-Cl (EC₅₀: 0.5–2 mg/L) exhibited moderate activity .

- Disubstituted derivatives : 3',4'-Cl₂ (EC₅₀: 2–10 mg/L) and 3'-F,4'-CF₃ (EC₅₀: 0.5–2 mg/L) were less effective than this compound .

Table 1: Substituent Effects on Fungicidal Activity

| Compound | Substituents | EC₅₀ (mg/L) Against Gray Mold | EC₅₀ (mg/L) Against Brown Rust |

|---|---|---|---|

| 4 | 4'-F | 2–10 | 20–100 |

| 7 | 3'-F | 10–40 | 2–10 |

| 9 | 3',4'-F₂ | 0.5–2 | 0.5–2 |

| 11 | 3'-F,4'-Cl | 2–10 | 0.5–2 |

Comparison with Other SDHI Fungicides

This compound is distinct from other SDHIs due to its trifluoromethylpyrazine-carboxamide core. Key competitors include:

Boscalid and Bixafen

- Boscalid : Contains a biphenyl-aniline structure but lacks the pyrazine ring. It has a broader spectrum but lower potency against Botrytis cinerea (EC₅₀: ~0.1 mg/L vs. This compound’s 0.004 mg/L) .

- Bixafen : Features a pyrazole-carboxamide group. While effective against rusts, it is less potent against powdery mildew compared to this compound .

Fluxapyroxad and Benzovindiflupyr

- Fluxapyroxad : A pyrazole-carboxamide with high systemic activity but higher logP (4.2 vs. This compound’s 3.51), increasing its soil persistence .

- Benzovindiflupyr : A newer SDHI with a benzamide core; its EC₅₀ against Sclerotinia sclerotiorum (0.02 mg/L) is comparable to this compound (0.045 mg/L) .

Table 2: Key SDHI Fungicides and Their Properties

| Fungicide | Core Structure | Target Pathogens | EC₅₀ Range (mg/L) | logP |

|---|---|---|---|---|

| This compound | Trifluoromethylpyrazine | Botrytis, Sclerotinia | 0.004–0.1 | 3.51 |

| Boscalid | Biphenyl-aniline | Broad-spectrum | 0.1–1.0 | 3.4 |

| Fluxapyroxad | Pyrazole-carboxamide | Alternaria, Fusarium | 0.01–0.5 | 4.2 |

| Benzovindiflupyr | Benzamide | Sclerotinia, Rusts | 0.02–0.1 | 3.8 |

Novel Derivatives Outperforming this compound

Recent studies identified quinolin-2(1H)-one derivatives (e.g., compounds 6o, 6p, 6r) with superior activity:

- 6r : EC₅₀ of 0.205 mg/L against Botrytis cinerea vs. This compound’s 0.706 mg/L .

- Molecular dynamics simulations showed stronger binding affinity to SDH for 6r compared to this compound .

Table 3: this compound vs. Quinolin-2(1H)-one Derivatives

| Compound | EC₅₀ (mg/L) | IC₅₀ (SDH Inhibition, mg/L) |

|---|---|---|

| This compound | 0.706 | 0.858 |

| 6r | 0.205 | 0.232 |

Resistance and Cross-Resistance Profile

However, like other SDHIs, resistance risks exist due to mutations in SDH subunits (e.g., B-H272R in Botrytis) .

Activité Biologique

Pyraziflumid is a novel fungicide classified as a succinate dehydrogenase inhibitor (SDHI), characterized by its unique chemical structure, specifically the 3-(trifluoromethyl)pyrazine-2-carboxamide group. This compound has been developed for its potent antifungal properties, particularly against a variety of plant diseases affecting crops such as vegetables, fruit trees, turf, and rice. The following sections provide a comprehensive review of its biological activity, including structure-activity relationships (SAR), toxicological profiles, and case studies demonstrating its efficacy.

This compound's chemical structure is pivotal to its fungicidal activity. The trifluoromethyl group enhances the compound’s lipophilicity and biological activity. As an SDHI, this compound inhibits the succinate dehydrogenase enzyme in fungi, disrupting their respiration and leading to cell death. This mechanism is particularly effective against pathogens such as Botrytis cinerea (gray mold), Sclerotinia sclerotiorum, and various powdery mildew species.

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the core structure of this compound can significantly impact its fungicidal efficacy. The following table summarizes key findings from studies on different derivatives:

| Compound Derivative | Activity Against Gray Mold | Activity Against Wheat Brown Rust | Activity Against Barley Powdery Mildew |

|---|---|---|---|

| This compound | Highly effective | 10x more effective than chloro-substituted derivatives | 20-200x more effective than chloro-substituted derivatives |

| N-(biphenyl-2-yl) | Moderate | Low | Moderate |

| N-(1,1,3-trimethylindan-4-yl) | High | Moderate | Low |

These findings indicate that the presence of specific substituents can enhance or diminish the biological activity of the compound.

Efficacy Against Plant Diseases

This compound has demonstrated broad-spectrum antifungal activity. In field trials, it has shown effectiveness against:

- Gray Mold (Botrytis cinerea): Effective control with significant reductions in disease incidence.

- Sclerotinia Rot : Achieved reductions in primary infections by up to 100% compared to untreated controls.

- Powdery Mildew : Exhibited high efficacy across various crops.

Case Studies

- Field Trials on Vegetables : In trials conducted in Japan, this compound was applied to cucumber crops affected by gray mold. Results indicated a reduction in disease severity by over 70% compared to untreated plots.

- Rice Crop Protection : Studies revealed that this compound effectively controlled rice blast disease, with application rates yielding up to 80% reduction in infection levels.

- Sclerotinia spp. Control : A significant study focused on the use of this compound for seed treatment against Sclerotinia sclerotiorum, showing a reduction in primary infections by 40-79% compared to untreated seeds.

Absorption and Metabolism

Toxicological studies indicate that this compound is well absorbed following oral administration in laboratory animals, with absorption rates estimated between 91% and 93%. Peak plasma concentrations occur within 3 to 24 hours post-dosing. Notably, the compound is rapidly eliminated from the body, primarily through fecal excretion.

Adverse Effects

While this compound exhibits low acute toxicity via oral and dermal routes, chronic exposure studies have identified several potential adverse effects:

- Liver Toxicity : Increased liver weight and signs of hepatocyte hypertrophy were observed in multiple species.

- Thyroid Effects : Alterations in thyroid hormone levels were noted, with increased thyroid stimulating hormone (TSH) levels and decreased thyroxine (T4) levels in rats.

Summary of Toxicological Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Low toxicity via oral and dermal routes |

| Chronic Exposure | Liver hypertrophy; thyroid hormone alterations |

| Genotoxicity | No evidence of genotoxicity observed |

Q & A

Basic Research Questions

Q. What is the molecular mechanism of Pyraziflumid, and how does it differ from other succinate dehydrogenase inhibitors (SDHIs)?

this compound inhibits fungal succinate dehydrogenase (SDH), disrupting the tricarboxylic acid cycle and energy production. Unlike older SDHIs (e.g., procymidone), its pyrazine-carboxamide-diphenyl-ether scaffold enhances binding specificity to fungal SDH isoforms, particularly in ascomycetes and basidiomycetes. Methodologically, confirmatory assays include in vitro SDH inhibition using porcine mitochondrial models and comparative in vivo efficacy trials against pathogens like Botrytis cinerea (gray mold) .

Q. How is this compound’s efficacy evaluated in controlled laboratory settings?

Standard protocols involve three key tests:

- Preventive activity : Apply this compound (100–250 mg a.i./L) pre-inoculation; measure inhibition of spore germination.

- Residual activity : Assess fungicidal persistence post-application under simulated rainfall (e.g., 70% control at 100 mg a.i./L).

- Curative activity : Apply post-infection; evaluate hyphal growth suppression via microscopy or biomass quantification. Data from these tiers are analyzed using ANOVA with Tukey’s HSD for cross-treatment comparisons .

Q. What are the critical structural features of this compound that contribute to its bioactivity?

The molecule integrates:

- A trifluoromethyl-pyrazine moiety for SDH binding.

- A 3,4-difluorophenyl-biphenyl group enhancing lipophilicity and membrane penetration.

- A carboxamide linker enabling conformational flexibility. Synthetic optimization involves Suzuki coupling (for biphenyl assembly) and fluorination steps (e.g., trifluoroacetoacetate cyclization). Validate structural contributions via fragment recombination studies and X-ray crystallography .

Advanced Research Questions

Q. How can researchers design experiments to address contradictory efficacy data between laboratory and field trials?

Contradictions often arise from environmental variables (e.g., UV degradation, pH fluctuations). Mitigate via:

- Controlled field trials : Use randomized block designs with microclimate monitoring (temperature, humidity).

- Bioavailability studies : Quantify residues via QuEChERS extraction and LC-MS/MS to correlate applied vs. active concentrations.

- Pathogen variability screening : Test against geographically diverse fungal isolates to assess resistance trends .

Q. What methodologies are recommended for detecting and managing this compound resistance in fungal populations?

- Baseline sensitivity assays : Establish EC₅₀ values for wild-type strains pre-exposure.

- Mutation screening : Sequence sdhB, sdhC, and sdhD subunits in resistant isolates; common mutations include H134R (linked to reduced binding affinity).

- Rotational strategies : Combine this compound with non-SDHI fungicides (e.g., QoIs) in integrated disease management (IDM) protocols to delay resistance .

Q. How can this compound’s synthesis be optimized for scalable production while minimizing impurities?

Key steps:

- Fragment synthesis : Improve yield in Suzuki coupling (biphenyl intermediate) using Pd(OAc)₂/XPhos catalysts.

- Fluorination control : Optimize reaction time/temperature for trifluoromethylpyrazine synthesis to reduce byproducts (e.g., di-fluorinated analogs).

- Amidation purity : Employ Schlenk techniques to avoid hydrolysis during carboxamide formation. Monitor via HPLC-UV and ¹⁹F-NMR .

Q. What toxicological thresholds (NOAEL, ADI) should guide this compound’s safe use in agricultural research?

- NOAEL : 2.15 mg/kg bw/day (rat chronic/carcinogenicity studies).

- ADI : 0.021 mg/kg bw/day (100x safety factor from NOAEL).

- Residue definition : Parent compound only; exclude metabolites for dietary risk assessments. Methodological validation requires OECD-compliant toxicokinetic studies and probabilistic exposure modeling .

Methodological and Data Analysis Questions

Q. How should researchers statistically analyze dose-response data for this compound’s fungicidal activity?

- Fit data to log-logistic models (e.g., EC₅₀ = 0.76 μM for Sclerotinia sclerotiorum).

- Use non-linear regression tools (R package drc) to estimate parameters like slope and relative efficacy.

- Apply bootstrap resampling for confidence intervals in small-sample studies .

Q. What in silico approaches are effective for predicting this compound derivatives with enhanced SDH inhibition?

- Molecular docking : Use fungal SDH crystal structures (PDB: 2WQ4) to screen derivatives for binding energy improvements.

- QSAR modeling : Correlate substituent electronegativity/logP with bioactivity (e.g., compound 6y in showed 2x potency over this compound) .

Q. Which analytical techniques are validated for this compound residue quantification in plant tissues?

Propriétés

IUPAC Name |

N-[2-(3,4-difluorophenyl)phenyl]-3-(trifluoromethyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10F5N3O/c19-12-6-5-10(9-13(12)20)11-3-1-2-4-14(11)26-17(27)15-16(18(21,22)23)25-8-7-24-15/h1-9H,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKEJMLAPZVXPOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)NC(=O)C3=NC=CN=C3C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10F5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942515-63-1 | |

| Record name | Pyraziflumid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942515-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyraziflumid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942515631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRAZIFLUMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63QDM8XF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.